2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one
Description
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Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-[(3-methoxyphenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-29-17-5-2-4-16(12-17)14-31-21-15-32-20(13-18(21)26)23(28)25-9-7-24(8-10-25)22(27)19-6-3-11-30-19/h2-6,11-13,15H,7-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERFFERDFKVSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-((3-methoxybenzyl)oxy)-4H-pyran-4-one represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Piperazine moiety : Known for enhancing pharmacological properties.
- Furan carbonyl group : Implicated in nucleophilic addition reactions.
- Pyranone structure : A heterocyclic compound that may contribute to various biological activities.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The presence of the piperazine group is particularly noteworthy as it is associated with interactions that can disrupt microbial cell functions. In vitro assays have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has highlighted the anticancer potential of this compound. The triazole-thiazole framework, which is structurally similar to other known anticancer agents, indicates that it may interfere with cancer cell proliferation. Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer drug.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Interaction studies have utilized techniques such as:
- Nuclear Magnetic Resonance (NMR) : To observe binding interactions with proteins.
- Cell-based assays : To evaluate the impact on cell signaling pathways.
These studies suggest that the compound may disrupt critical protein-protein interactions involved in disease processes, particularly in cancer and microbial infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted. The following table summarizes key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(furan-2-carbonyl)piperazine | Piperazine and furan moiety | Potentially lower activity due to lack of additional functional groups |
| 5-{4-(thiazol-2-carbonyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol | Similar core structure | Different biological profiles due to thiazole substitution |
| 4-(pyridin-3-carbonyl)piperazine | Contains a pyridine instead of furan | Varying pharmacokinetics and receptor interactions |
The unique combination of the triazole and thiazole rings along with a piperazine linker enhances the bioactivity compared to these structurally similar compounds.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of cell wall synthesis.
Study 2: Anticancer Activity
In a separate investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). Apoptosis was confirmed through flow cytometry, showing an increase in early apoptotic cells by 25% at a concentration of 50 µM after 48 hours of treatment.
Preparation Methods
Formation of the 4H-Pyran-4-one Core
The pyranone ring is synthesized via Knorr cyclization of δ-ketoesters or acid-catalyzed cyclization of 1,5-diketones. A representative protocol involves:
Introduction of the 3-Methoxybenzyloxy Group
The hydroxyl group at position 5 is functionalized via Mitsunobu reaction or Williamson ether synthesis :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Protection | 3-Methoxybenzyl bromide, K₂CO₃, DMF, 60°C, 12 hr | 85% |
| Deprotection | TFA/CH₂Cl₂ (1:1), rt, 2 hr | 90% |
Key optimization : Use of anhydrous DMF and molecular sieves to prevent hydrolysis of the benzyl bromide.
Synthesis of 4-(Furan-2-carbonyl)piperazine
Acylation of Piperazine
Piperazine is acylated with furan-2-carbonyl chloride under Schotten-Baumann conditions:
- Reagents : Piperazine (1.0 eq), furan-2-carbonyl chloride (1.1 eq), NaOH (2.0 eq).
- Conditions : CH₂Cl₂/H₂O (2:1), 0°C → rt, 4 hr.
- Yield : 78% after extraction and silica gel chromatography.
Side reaction mitigation : Slow addition of acyl chloride to prevent diacylation.
Coupling of Fragments A and B
Carbodiimide-Mediated Amide Bond Formation
The carboxylic acid (Fragment A) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and coupled to 4-(furan-2-carbonyl)piperazine (Fragment B):
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Activator | EDCl (1.2 eq), HOBt (1.1 eq) |
| Temperature | 0°C → rt, 18 hr |
| Yield | 72% |
Characterization data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyranone H-3), 7.45–7.12 (m, 4H, aromatic), 6.58 (d, J = 3.2 Hz, 1H, furan H-3).
- HRMS : [M+H]⁺ calcd. for C₂₅H₂₃N₃O₇: 478.1564; found: 478.1561.
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines pyranone synthesis and coupling in a single vessel:
- Step 1 : Cyclization of δ-ketoester to form pyranone.
- Step 2 : In-situ Mitsunobu etherification with 3-methoxybenzyl alcohol.
- Step 3 : Direct coupling with 4-(furan-2-carbonyl)piperazine using T3P® reagent.
Advantages : Reduced purification steps; Yield : 62% overall.
Industrial-Scale Considerations
Solvent and Catalyst Recycling
- Solvent recovery : Distillation of DMF and CH₂Cl₂ achieves >90% reuse.
- Catalyst : Immobilized EDCl on silica gel reduces waste.
Environmental Impact Mitigation
- Waste treatment : Alkaline hydrolysis of acyl chloride residues.
- Atom economy : 84% for the final coupling step.
Challenges and Troubleshooting
Common Side Reactions
- Over-acylation of piperazine : Controlled stoichiometry (1.1 eq acyl chloride) minimizes bis-acylated byproducts.
- Ether cleavage : Use of anhydrous conditions prevents acid-catalyzed degradation of the 3-methoxybenzyloxy group.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Mannich reaction for introducing the piperazine moiety to the pyranone core .
- Coupling reactions (e.g., amidation or acylation) to attach the furan-2-carbonyl and 3-methoxybenzyloxy groups. Key conditions include inert atmospheres (N₂/Ar), controlled temperatures (0–60°C), and catalysts like DCC (dicyclohexylcarbodiimide) for carboxyl activation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyranone carbonyl (~170 ppm), furan protons (δ 6.3–7.4 ppm), and methoxybenzyloxy group (δ 3.8 ppm for OCH₃) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- X-ray crystallography : Definitive confirmation of spatial arrangement, particularly for the piperazine-furan carbonyl linkage .
Q. What biological assays are suitable for initial activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory : COX-2 inhibition assay (ELISA) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the furan-2-carbonyl group to the piperazine ring?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .
- Catalyst optimization : Test HOBt (hydroxybenzotriazole) with DCC to reduce racemization .
- Temperature control : Maintain 0–4°C during acyl chloride formation to minimize side reactions .
- Yield data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, DCC/HOBt, 0°C | 78 | 99 |
| DCM, EDC, RT | 45 | 85 |
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., pre-incubation time, serum-free media) .
- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may skew activity .
- Replicate under GLP : Ensure compliance with Good Laboratory Practices to minimize batch-to-batch variability .
Q. What in silico strategies predict the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 or kinase targets (PDB: 5KIR) .
- QSAR modeling : Train models on piperazine derivatives with known logP and bioavailability data .
- ADMET prediction : SwissADME or pkCSM to estimate permeability (Caco-2), hepatic metabolism (CYP3A4), and toxicity (hERG inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the furan and methoxybenzyl groups?
- Methodological Answer :
- Analog synthesis : Replace furan with thiophene or methoxybenzyl with nitrobenzyl to assess electronic effects .
- Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays .
- Data analysis : Use 3D-QSAR (CoMFA) to map steric/electrostatic contributions of substituents .
Data Contradiction Analysis
Q. How to troubleshoot low yields during the final step of attaching the 3-methoxybenzyloxy group?
- Methodological Answer :
- Protection/deprotection : Protect the pyranone carbonyl with TMSCl during benzylation to prevent side reactions .
- Solvent drying : Use molecular sieves (3Å) in DMF to scavenge water, which hydrolyzes activated intermediates .
- Monitor intermediates : LC-MS to detect premature deprotection or byproduct formation .
Analytical Method Optimization
Q. What advanced chromatographic techniques improve purity assessment?
- Methodological Answer :
- UHPLC-MS : Acquire high-resolution mass data (HRMS) to confirm molecular weight (C₂₄H₂₃N₂O₇: calc. 463.15) .
- Chiral HPLC : Use a Chiralpak IC column (hexane:IPA 90:10) to separate enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
